molecular formula C18H17FN4O B2739132 1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-81-3

1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2739132
CAS RN: 866872-81-3
M. Wt: 324.359
InChI Key: AKLCXEZHTYBKNZ-UHFFFAOYSA-N
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Description

The compound “1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an ethylphenyl group, a fluorophenyl group, a triazole ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of nitrogen in the triazole ring and the fluorine atom attached to the phenyl ring would also contribute to the compound’s polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring might undergo reactions typical of heterocycles, while the carboxamide could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a fluorine atom could increase the compound’s stability and affect its boiling and melting points .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its antiproliferative activity against prostate cancer cell lines, specifically LNCaP and PC-3 . Researchers synthesized a novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives and evaluated their effects. Among these derivatives, compound 10e stood out. It selectively inhibited LNCaP cell growth with an IC50 value of 18 μmol/l and demonstrated a promising prostate-specific antigen (PSA) downregulation rate of 46% —better than the lead compound T3 .

Medicinal Chemistry

Researchers have studied its synthesis and structural properties, including crystallization techniques. The compound’s chalcone moiety—3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one —has been characterized using scanning electron microscopy, infrared spectroscopy, and gas chromatography-mass spectrometry .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or catalyst), it’s challenging to predict the mechanism of action. The compound’s biological activity would depend on its interactions with biological macromolecules .

properties

IUPAC Name

1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-3-13-7-9-16(10-8-13)23-12(2)17(21-22-23)18(24)20-15-6-4-5-14(19)11-15/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLCXEZHTYBKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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